molecular formula C21H22F3N3O4 B5028444 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B5028444
M. Wt: 437.4 g/mol
InChI Key: CVJHCPZQGFLCFT-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a benzodioxole moiety, a piperazine ring, and a trifluoromethoxy-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole moiety can be synthesized through a palladium-catalyzed C-N cross-coupling reaction, while the piperazine ring is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the benzodioxole-piperazine intermediate with the trifluoromethoxy-substituted phenyl acetamide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, such as palladium or copper catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a trifluoromethoxy-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4/c22-21(23,24)31-17-4-2-16(3-5-17)25-20(28)13-27-9-7-26(8-10-27)12-15-1-6-18-19(11-15)30-14-29-18/h1-6,11H,7-10,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHCPZQGFLCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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